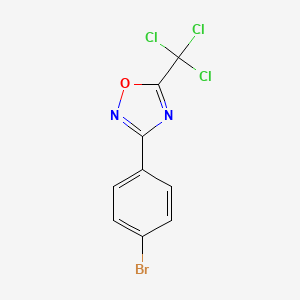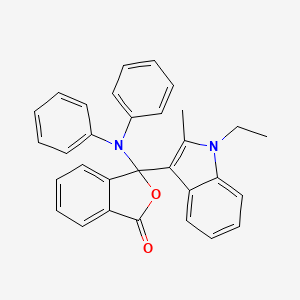
Acetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O and a molecular weight of 291.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride involves several steps. One common method is the reductive amination of aldehydes or ketones . This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride has a wide range of scientific research applications:
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of local anesthetics, it blocks the sodium channels in nerve cells, preventing the transmission of pain signals .
Comparaison Avec Des Composés Similaires
Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride can be compared with other similar compounds such as:
2-Chloro-2’,6’-dimethylacetanilide: This compound is used in the determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection.
2-Chloro-2’,6’-diethyl-N-(2-propoxyethyl)acetanilide:
2-Chloro-2’,6’-diethyl-N-(methoxymethyl)acetanilide: This compound is used as an intermediate in the synthesis of various organic compounds.
The uniqueness of Acetanilide, 2’-chloro-2-(diethylamino)-6’-methyl-, hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
| 77966-50-8 | |
Formule moléculaire |
C13H20Cl2N2O |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-12(17)15-13-10(3)7-6-8-11(13)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
Clé InChI |
TZXLXXSGSNMWIS-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






